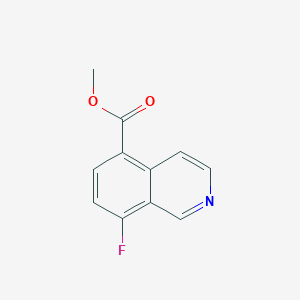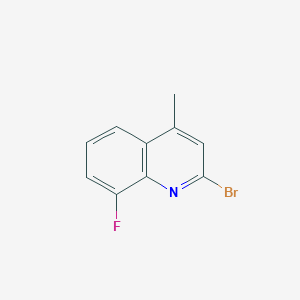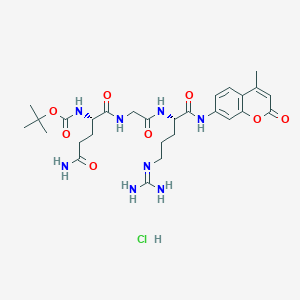
Boc-gln-gly-arg-amc hcl
Descripción general
Descripción
“Boc-gln-gly-arg-amc hcl” is also known as “Boc-QGR-AMC”. It is a fluorogenic substrate for coagulation factor XIIa and trypsin . It is a synthetic compound with a molecular weight of 653.14 .
Molecular Structure Analysis
The molecular formula of “Boc-gln-gly-arg-amc hcl” is C28H41ClN8O8 . The IUPAC name is tert-butyl N-[(2S)-5-amino-1-[[2-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride .
Physical And Chemical Properties Analysis
“Boc-gln-gly-arg-amc hcl” has a molecular weight of 653.14 . It is recommended to be stored at temperatures below -15°C .
Relevant Papers
Aplicaciones Científicas De Investigación
Application in COVID-19 Research
- Summary of the Application: Boc-Gln-Gly-Arg-AMC HCl has been used in the development of preclinical assays for the discovery of new or repurposing of FDA-approved therapies for COVID-19 .
- Methods of Application: The compound is used in an enzymatic TMPRSS2 assay for the assessment of clinical candidates and discovery of inhibitors as potential treatment of COVID-19 . The assay is suitable for high throughput application and can quantify inhibition down to subnanomolar concentrations .
- Results or Outcomes: The assay was used to assess the inhibition of camostat, nafamostat, and gabexate, clinically approved agents in Japan. The rank order potency for the compounds tested are nafamostat (IC50 = 0.27 nM), camostat (IC50 = 6.2 nM), FOY-251 (IC50 = 33.3 nM), and gabexate (IC50 = 130 nM) .
Application as a Fluorogenic Substrate
- Summary of the Application: Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate for coagulation factor XIIa and trypsin .
- Methods of Application: The compound is used as a substrate in enzymatic assays to measure the activity of coagulation factor XIIa and trypsin .
- Results or Outcomes: The specific results or outcomes of these assays would depend on the specific experimental conditions and objectives .
Application as a Trypsin Substrate
- Summary of the Application: Boc-Gln-Gly-Arg-AMC HCl is used as a fluorogenic substrate to measure the enzymatic activity of trypsin .
- Methods of Application: The compound is used in enzymatic assays. When trypsin cleaves the peptide bond, the AMC group is released, producing a fluorescent signal that can be measured .
- Results or Outcomes: The specific results or outcomes of these assays would depend on the specific experimental conditions and objectives .
Application in Urokinase and Tissue-Type Plasminogen Activator Assay
- Summary of the Application: Z-GGR-AMC, a similar compound to Boc-Gln-Gly-Arg-AMC HCl, has been used as a substrate in a direct fluorometric assay of urokinase and tissue-type plasminogen activator .
- Methods of Application: The compound is used in enzymatic assays. When urokinase or tissue-type plasminogen activator cleaves the peptide bond, the AMC group is released, producing a fluorescent signal that can be measured .
- Results or Outcomes: The specific results or outcomes of these assays would depend on the specific experimental conditions and objectives .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIQVVJEMIKHP-HLRBRJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-gln-gly-arg-amc hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



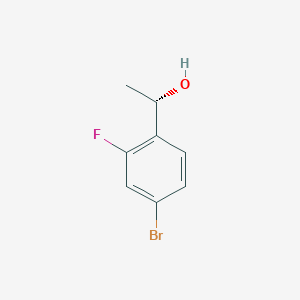
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
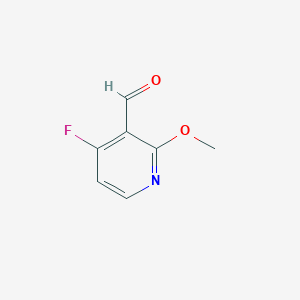
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)
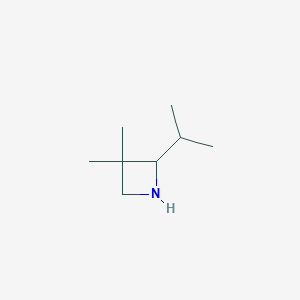
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)
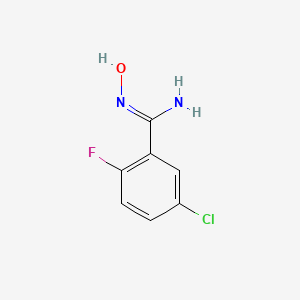
![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)
![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)
![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)
